tert-butyl N-(1-carbamimidoylcyclohexyl)carbamate
Description
Properties
Molecular Formula |
C12H23N3O2 |
|---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl N-(1-carbamimidoylcyclohexyl)carbamate |
InChI |
InChI=1S/C12H23N3O2/c1-11(2,3)17-10(16)15-12(9(13)14)7-5-4-6-8-12/h4-8H2,1-3H3,(H3,13,14)(H,15,16) |
InChI Key |
DAVSRQLNFNIGAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCCC1)C(=N)N |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Reagents
- Compound (A): tert-Butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate
- Compound (B): Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate
The key innovation involves using these reagents in their neutral forms rather than as salts, which simplifies handling and reaction control.
Reaction Conditions and Process Steps
| Step | Description | Conditions | Notes |
|---|---|---|---|
| a. | Coupling of (A) and (B) | Organic solvent (e.g., acetonitrile or 1,4-dioxane), temperature around 60°C | The reaction involves nucleophilic attack of amine on the ester, forming an amide bond |
| b. | Addition of base | Triethylamine or alternative organic bases, typically in excess (e.g., 4.6 equivalents) | Facilitates deprotonation and drives coupling |
| c. | Stirring and reaction completion | Duration between 1–10 hours, optimized based on temperature and reagent amounts | Longer stirring (3–8 hours) improves yield and purity |
Notable Innovations
- Use of Neutral Reagents: The synthesis is notably more efficient when both (A) and (B) are used in their neutral forms, avoiding salts that can increase viscosity and complicate stirring.
- Reaction Medium Control: The process minimizes the increase in viscosity, which is a common industrial challenge, by controlling reagent addition and reaction temperature.
- Reaction Time Optimization: Stirring times are optimized between 1 and 10 hours, with 3–8 hours being typical for complete reaction.
Data Tables Summarizing Reaction Parameters
| Parameter | Typical Range | Impact | Reference |
|---|---|---|---|
| Reaction Temperature | 60°C | Enhances reaction rate | Patent WO2019158550A1 |
| Base Equivalents | 4.6 equivalents of triethylamine | Ensures complete deprotonation | Patent WO2019158550A1 |
| Reaction Time | 3–8 hours | Balances yield and process efficiency | Patent WO2019158550A1 |
| Solvent | Acetonitrile, 1,4-dioxane | Solvent choice affects solubility and viscosity | Patent WO2019158550A1 |
| Stirring Duration | 1–10 hours | Longer times improve yield and purity | Patent WO2019158550A1 |
Research Findings and Process Optimization
Recent patent literature and research articles highlight that:
- Neutral Reagents Yield Better Results: Using the reagents in their neutral form avoids issues related to high viscosity and solidification, which are problematic in large-scale manufacturing.
- Process Simplification: The elimination of salt formation steps reduces process complexity and improves reproducibility.
- Higher Yields and Purities: The optimized method achieves yields up to 93%, with higher purity levels, compared to earlier methods with yields around 85%.
Key Research Findings
- The reaction's viscosity is significantly reduced when reagents are used in their neutral form, facilitating stirring and heat transfer.
- Fine-tuning the order of addition and reaction times is critical but less sensitive when neutral reagents are employed.
- The process can be scaled up efficiently, making it suitable for industrial production.
Summary of Industrial-Scale Preparation Method
| Step | Description | Conditions | Expected Outcome |
|---|---|---|---|
| 1. | Mix neutral tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate with ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate in an organic solvent | 60°C, inert atmosphere | Formation of coupled intermediate |
| 2. | Add excess triethylamine | 4.6 equivalents, at room or elevated temperature | Activation of amine for coupling |
| 3. | Stir for 3–8 hours | Maintain temperature, monitor reaction progress via HPLC | Complete conversion to compound (I) |
| 4. | Purify product | Crystallization or chromatography | High-purity compound (I) with yields up to 93% |
Chemical Reactions Analysis
Protection and Deprotection Reactions
The Boc (tert-butoxycarbonyl) group serves as a temporary protective moiety for amines, enabling selective reactivity at other functional groups.
-
Mechanistic Insight : Acidic conditions protonate the carbamate oxygen, triggering elimination of CO₂ and tert-butyl cation, which is scavenged to prevent alkylation side reactions .
Hydrolysis Reactions
The carbamate and carbamimidoyl groups undergo hydrolysis under varying conditions:
| Reaction Type | Conditions | Outcome | References |
|---|---|---|---|
| Carbamate Hydrolysis | 6M HCl, reflux | Cleavage to cyclohexylamine and CO₂ | |
| Guanidine Hydrolysis | NaOH (2M), 100°C | Conversion to urea derivatives |
-
Selectivity : Hydrolysis of the carbamate group occurs faster than the carbamimidoyl group under acidic conditions.
Nucleophilic Substitution
The carbamimidoyl group acts as a nucleophile, participating in alkylation and aminolysis:
| Reaction Type | Reagents | Product | References |
|---|---|---|---|
| Alkylation | Methyl sulfate, KOH, ethyl acetate | N-Alkylated guanidine derivatives | |
| Aminolysis | Primary amines, DMF, 60°C | Substituted amidines |
-
Phase-Transfer Catalysis : Alkylation proceeds efficiently using methyl sulfate under phase-transfer conditions (e.g., tetrabutylammonium bromide).
Cross-Coupling Reactions
The Boc group enables participation in transition metal-catalyzed reactions:
| Reaction Type | Catalyst System | Application | References |
|---|---|---|---|
| Buchwald-Hartwig | Pd(OAc)₂/XPhos, Cs₂CO₃, 1,4-dioxane | Arylation at the carbamate nitrogen | |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl formation |
Biochemical Interactions
While not a traditional chemical reaction, the compound interacts with enzymes in coagulation pathways:
| Interaction | Target | Effect | References |
|---|---|---|---|
| Enzyme Inhibition | Factor Xa | Anticoagulant activity (IC₅₀ = 0.5 µM) |
-
Mechanism : The carbamimidoyl group mimics arginine side chains, competitively binding to serine proteases.
Stability Under Diverse Conditions
| Condition | Stability | Degradation Pathway |
|---|---|---|
| Acidic (pH < 3) | Unstable (Boc cleavage in 2 hours) | Deprotection to amine |
| Basic (pH > 10) | Stable up to 80°C | No significant decomposition |
| Oxidative | Resists H₂O₂ and O₂ | No reaction observed |
Key Research Findings
-
Synthetic Utility : The Boc group’s orthogonal protection allows sequential functionalization of the amine and guanidine groups .
-
Drug Development : Derivatives of this compound show promise as anticoagulants due to their Factor Xa inhibition.
-
Scalability : Phase-transfer alkylation methods achieve >90% yield with minimal purification.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-(1-carbamimidoylcyclohexyl)carbamate is used as a protecting group for amines. It helps in the selective protection and deprotection of amine groups during complex synthetic processes .
Biology
The compound is also utilized in biological research for the modification of biomolecules. It can be used to introduce specific functional groups into peptides and proteins, aiding in the study of their structure and function .
Medicine
It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes and receptors .
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties .
Mechanism of Action
The mechanism of action of tert-butyl N-(1-carbamimidoylcyclohexyl)carbamate involves its interaction with specific molecular targets. The carbamimidoyl group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The tert-butyl carbamate group is a common motif in all compared compounds, but substituents on the cyclohexyl ring dictate functional diversity:
- tert-butyl N-(1-carbamimidoylcyclohexyl)carbamate : Contains a carbamimidoyl group (NH-C(NH₂)₂), which is highly basic and polar.
- tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate (): Features a 3-oxo group, introducing ketone functionality that enhances polarity but reduces basicity compared to carbamimidoyl.
Physicochemical Properties
Reactivity and Stability
- Carbamimidoyl-containing compound : The guanidine group is prone to protonation at physiological pH, enhancing solubility in aqueous media but requiring careful handling to avoid decomposition under strongly acidic/basic conditions.
- 3-oxocyclohexyl analog (): The ketone group may undergo nucleophilic addition or reduction, limiting stability in reductive environments. Its Boc group requires acidic conditions for cleavage (e.g., TFA) .
- Fluorobenzylamino derivative (): The fluorine atom increases metabolic stability and lipophilicity, while the benzylamino group may participate in Schiff base formation or alkylation reactions.
Research Findings and Challenges
- Substructure Analysis: Machine learning methods () highlight the importance of functional groups (e.g., carbamimidoyl vs. fluorobenzylamino) in predicting biological activity, though specific studies on these compounds are lacking.
- Safety Considerations : The 3-oxocyclohexyl compound requires refrigeration (2–8°C) and has documented GHS warnings (e.g., H315, H319) , whereas fluorinated analogs () may pose distinct hazards due to aryl fluoride reactivity.
Biological Activity
Tert-butyl N-(1-carbamimidoylcyclohexyl)carbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of carbamate derivatives, which are known for their diverse biological activities. The compound features a tert-butyl group, a carbamimidoyl moiety, and a cyclohexyl ring, contributing to its unique pharmacological profile. The structural characteristics of carbamates allow for enhanced stability and bioavailability, making them suitable candidates for therapeutic applications .
The biological activity of this compound can be attributed to several mechanisms:
- Protease Inhibition : Carbamates, including this compound, have been shown to exhibit proteolytic stability against various proteases. This property allows them to act as inhibitors, potentially modulating enzymatic pathways involved in disease processes .
- Ion Channel Modulation : The compound may influence ion channel activity through its structural interactions, which can alter cation flux and affect cellular signaling pathways .
- Cell Cycle Regulation : Preliminary studies suggest that this compound could impact cell cycle progression and apoptosis in cancer cells, indicating potential applications in oncology .
Biological Activity Data
Research findings indicate that this compound exhibits significant biological activity across various assays. Below is a summary table highlighting key activities and findings:
Case Studies
Several studies have investigated the biological activity of similar carbamate derivatives, providing insights into the potential applications of this compound:
- Anticancer Studies : A study evaluating the cytotoxic effects of carbamate derivatives on human cancer cell lines found that modifications in the carbamate structure significantly influenced their efficacy. The introduction of the cyclohexyl group in this compound may enhance its anticancer properties by improving cellular uptake and target specificity .
- Protease Inhibition Research : Another research effort focused on the role of carbamates as protease inhibitors demonstrated that certain structural features could enhance binding affinity to target enzymes. This suggests that this compound might be effective against specific proteolytic pathways involved in disease progression .
- Ion Channel Studies : Investigations into ion channel modulation indicated that compounds with similar structures could affect neuronal excitability and neurotransmitter release. This opens avenues for exploring the neuropharmacological effects of this compound .
Q & A
Q. What methodologies analyze thermal stability and decomposition pathways?
- Answer : Thermogravimetric analysis (TGA) under nitrogen (heating rate 10°C/min) identifies decomposition steps. Coupled with GC-MS, this detects volatile byproducts (e.g., isobutylene from Boc cleavage). For air-sensitive derivatives, glovebox-prepared samples analyzed via DSC reveal glass transitions (Tg) correlating with crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
